1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentanes, such as the compound , have been demonstrated to be bioisosteres of the phenyl ring . They are highly popular in academic and industrial research, especially in drug discovery . They are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Molecular Structure Analysis
Bicyclo[1.1.1]pentanes are highly strained molecules with a molecular structure consisting of three rings of four carbon atoms each . The appeal of the bicyclo[1.1.1]pentane fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[1.1.1]pentanes include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A cascade multicomponent reaction has also been reported to synthesize gem-difluoroallylic bicyclo pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane .Physical and Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Mechanism of Action
Target of Action
It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units in modern drug design .
Mode of Action
The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this process, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The synthesis process involves a cascade multicomponent reaction, which could potentially interact with various biochemical pathways .
Pharmacokinetics
It’s known that bcps are often used to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable ADME properties.
Result of Action
The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests potential applications in synthetic organic chemistry .
Action Environment
The synthesis methodology is characterized by mild reaction conditions, wide reactant scope, and suitable functional group tolerance , suggesting that it may be robust against various environmental factors.
Future Directions
The future directions for bicyclo[1.1.1]pentanes seem promising. The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs . The continuous flow process to generate [1.1.1]propellane on demand, rendering solutions of [1.1.1]propellane that can directly be derivatised into various bicyclo[1.1.1]pentane species, also opens up new possibilities .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2I/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYIIYIZFWRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2I |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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